molecular formula C14H12N4O3S B8704258 N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide

N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide

Cat. No.: B8704258
M. Wt: 316.34 g/mol
InChI Key: MNHPHKFLWAPNOV-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the sulfamoylphenyl group in this compound enhances its potential for various pharmacological applications.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H12N4O3S/c15-22(20,21)10-7-5-9(6-8-10)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18)(H2,15,20,21)

InChI Key

MNHPHKFLWAPNOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide typically involves the reaction of 4-sulfamoylbenzoic acid with 1H-indazole-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, including reduced tumor growth and decreased microbial activity .

Comparison with Similar Compounds

  • N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
  • N-(4-sulfamoylphenyl)-2-cyanoacetamide
  • N-(4-sulfamoylphenyl)-benzamide

Comparison: N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide is unique due to the presence of the indazole ring, which imparts distinct biological activities compared to other similar compounds. For instance, the indazole ring enhances its anticancer and anti-inflammatory properties, making it a more potent therapeutic agent. Additionally, the sulfamoylphenyl group contributes to its enzyme inhibitory activity, which is crucial for its pharmacological applications .

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